![molecular formula C24H29N5O5 B10851592 N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)
N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine is a synthetic compound known for its high affinity and selectivity towards adenosine receptors, particularly the A3 receptor . This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Methoxylation: The N6 position of adenosine is methoxylated using methoxyamine.
Sonogashira Coupling: The ethynyl group is introduced at the 2-position through a Sonogashira coupling reaction with 4-pentylphenylacetylene.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar steps with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group.
Substitution: The compound can participate in nucleophilic substitution reactions at the N6 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethynyl group.
Substitution: Substituted derivatives at the N6 position.
Scientific Research Applications
N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine has several scientific research applications:
Chemistry: Used as a ligand in the study of adenosine receptors.
Biology: Investigated for its role in modulating cellular signaling pathways.
Industry: Utilized in the development of diagnostic tools and assays for receptor studies.
Mechanism of Action
The compound exerts its effects primarily through the activation of adenosine receptors, particularly the A3 receptor. Upon binding, it modulates the activity of G proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP levels. This pathway is involved in various physiological processes, including anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
N6-methoxy-2-alkynyladenosine derivatives: These compounds share structural similarities and also target adenosine receptors.
N6-methyladenosine: Another adenosine derivative with different functional groups but similar receptor affinity.
Uniqueness: N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine is unique due to its high selectivity for the A3 receptor and its potential therapeutic applications in treating specific diseases .
Properties
Molecular Formula |
C24H29N5O5 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)-2-[2-(4-pentylphenyl)ethynyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C24H29N5O5/c1-3-4-5-6-15-7-9-16(10-8-15)11-12-18-26-22(28-33-2)19-23(27-18)29(14-25-19)24-21(32)20(31)17(13-30)34-24/h7-10,14,17,20-21,24,30-32H,3-6,13H2,1-2H3,(H,26,27,28)/t17-,20-,21-,24-/m1/s1 |
InChI Key |
SQMZMNPGRAKQJD-FGSUIDRYSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)NOC |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


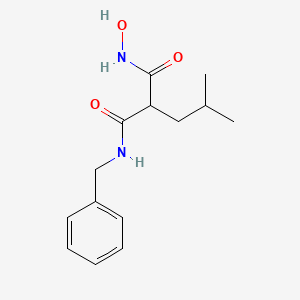

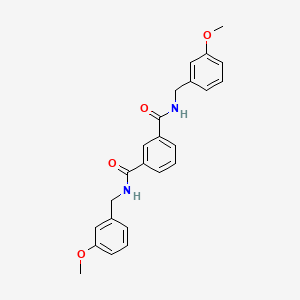

![N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)
![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)

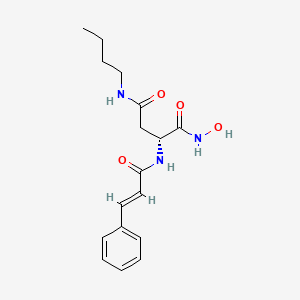
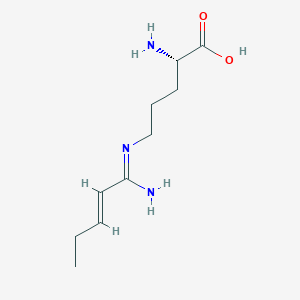
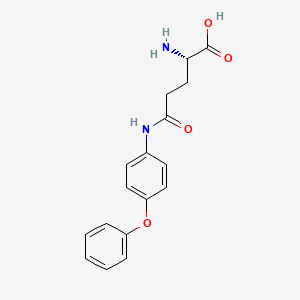
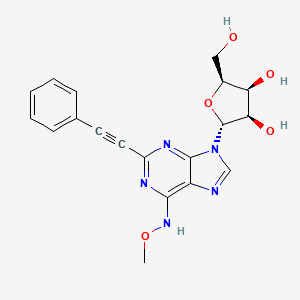
![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)
![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)
![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)
